1-Cinnamoylpyrrolidine

説明

This compound has been reported in Piper wightii, Piper argyrophyllum, and other organisms with data available.

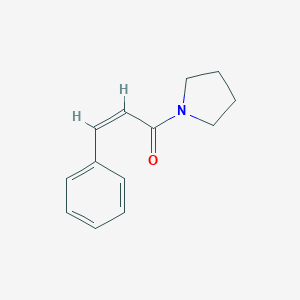

Structure

3D Structure

特性

IUPAC Name |

(E)-3-phenyl-1-pyrrolidin-1-ylprop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO/c15-13(14-10-4-5-11-14)9-8-12-6-2-1-3-7-12/h1-3,6-9H,4-5,10-11H2/b9-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSIGICUAXLIURX-CMDGGOBGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C=CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(C1)C(=O)/C=C/C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701260488 | |

| Record name | (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701260488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52438-21-8 | |

| Record name | (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52438-21-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701260488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Properties of (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one, also known as 1-Cinnamoylpyrrolidine, is a synthetic compound belonging to the class of α,β-unsaturated amides. This class of compounds, characterized by a cinnamoyl moiety attached to an amide group, has garnered significant interest in medicinal chemistry due to a wide range of observed biological activities. Derivatives of cinnamic acid and their amides have been investigated for their potential as antimicrobial, anti-inflammatory, and anticancer agents. This technical guide provides a comprehensive overview of the known chemical properties of (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one, including its physical and spectroscopic characteristics, a detailed synthesis protocol, and its identified biological activity as a DNA strand scission agent.

Chemical and Physical Properties

A summary of the key chemical and physical properties of (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one is presented below. While some experimental data is available, certain physical properties such as boiling point have been primarily determined through computational methods.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₅NO | |

| Molecular Weight | 201.26 g/mol | |

| CAS Number | 52438-21-8 | |

| Appearance | Solid | [1] |

| Melting Point | 47-49 °C | [1] |

| Boiling Point | Not Experimentally Determined | |

| Calculated logP | 2.32 | |

| Calculated Water Solubility | 0.00234 g/L |

Spectroscopic Data

The structural confirmation of (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one is based on spectroscopic analysis. The following data has been reported:

¹H Nuclear Magnetic Resonance (¹H NMR)

A ¹H NMR spectrum was recorded on a 200 MHz instrument using CDCl₃ as the solvent. The reported chemical shifts (δ) are as follows:

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.7 - 6.5 | dd | 2H | -CH=CH- |

| 7.5 | m | 5H | Phenyl |

| 3.3 | t | 4H | H1, H4 (Pyrrolidine) |

| 1.85 | m | 4H | H2, H3 (Pyrrolidine) |

Data sourced from Loupy, A. et al. (2001).[1]

Further Spectroscopic Data (¹³C NMR, IR, Mass Spectrometry)

As of the latest literature review, detailed experimental data for ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry for (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one have not been explicitly reported. Researchers are encouraged to perform these analyses for comprehensive characterization.

Experimental Protocols

Synthesis of (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one

A rapid and efficient synthesis of this compound has been reported utilizing microwave irradiation.[1] This method offers a significant acceleration of the amidation reaction compared to classical heating methods.

Materials:

-

Appropriate ester precursor (e.g., methyl cinnamate)

-

Pyrrolidine

-

Potassium tert-butoxide (t-BuOK)

-

Dichloromethane (CH₂Cl₂)

-

Focused microwave oven (e.g., Synthewave 402)

Procedure:

-

In a microwave reactor vessel, combine the ester (1 equivalent), pyrrolidine (1 equivalent), and potassium tert-butoxide (0.25-1 equivalent).

-

Irradiate the mixture in the focused microwave oven for a short period (e.g., 3 minutes). The optimal time and power should be determined empirically.

-

Upon completion of the reaction, allow the mixture to cool to room temperature.

-

Extract the product with dichloromethane.

-

Evaporate the solvent under reduced pressure to obtain the crude product.

-

The crude product can be further purified by recrystallization or column chromatography to yield pure (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one.

Biological Activity and Potential Mechanism of Action

(E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one as a DNA Strand Scission Agent

Research has identified this compound as a novel DNA strand scission agent.[2] This activity was discovered through bioassay-guided fractionation of a crude extract from Piper caninum. The compound was found to induce the relaxation of supercoiled pBR322 plasmid DNA in the presence of Cu(II) ions.

Experimental Protocol: DNA Strand Scission Assay

A typical DNA strand scission assay to evaluate the activity of (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one would involve the following steps:

Materials:

-

Supercoiled plasmid DNA (e.g., pBR322)

-

(E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one

-

Copper(II) sulfate (CuSO₄) solution

-

Tris-HCl buffer

-

Agarose gel

-

Gel electrophoresis apparatus and power supply

-

DNA staining agent (e.g., ethidium bromide)

-

UV transilluminator and imaging system

Procedure:

-

Prepare reaction mixtures containing supercoiled plasmid DNA, the test compound at various concentrations, and Cu(II) ions in a suitable buffer.

-

Incubate the reaction mixtures at 37 °C for a specified time.

-

Stop the reaction by adding a loading dye containing a chelating agent (e.g., EDTA).

-

Analyze the DNA samples by agarose gel electrophoresis.

-

Stain the gel with a DNA staining agent and visualize the DNA bands under UV light.

-

The conversion of supercoiled DNA (Form I) to nicked circular DNA (Form II) and linear DNA (Form III) indicates DNA strand scission.

Logical Workflow for Synthesis and DNA Cleavage Analysis

Caption: Workflow for the synthesis of (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one and subsequent analysis of its DNA cleavage activity.

Proposed Mechanism of DNA Strand Scission

While the precise mechanism of DNA cleavage by (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one has not been elucidated, a plausible hypothesis involves the generation of reactive oxygen species (ROS) through a copper-mediated reaction. The α,β-unsaturated carbonyl system could play a role in binding to the DNA or in the redox cycling of the copper ion.

Caption: Proposed mechanism of copper-mediated DNA damage by (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one involving the generation of reactive oxygen species.

Conclusion

(E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one is a readily synthesizable compound with demonstrated DNA strand scission activity. This technical guide provides the available data on its chemical and physical properties, along with a detailed experimental protocol for its synthesis. The identification of its DNA damaging potential opens avenues for further investigation into its mechanism of action and its potential applications in drug development, particularly in the area of anticancer research. Further studies are warranted to fully characterize its spectroscopic properties and to elucidate the precise molecular mechanisms underlying its biological activity.

References

An In-depth Technical Guide to (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one: Synthesis, Physicochemical Properties, and Potential as an Anticancer Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one, a member of the cinnamoyl amide family, is a synthetic compound with significant potential in medicinal chemistry. This technical guide provides a comprehensive overview of its chemical identity, synthesis, and known biological activities, with a particular focus on its prospective application as an anticancer agent. Drawing upon data from related cinnamoyl derivatives, this document outlines potential mechanisms of action, including the inhibition of tubulin polymerization and modulation of the NF-κB signaling pathway. Detailed experimental protocols for synthesis and relevant biological assays are provided to facilitate further research and development in this area.

Chemical Identity and Physicochemical Properties

The compound of interest is systematically named (E)-3-phenyl-1-(pyrrolidin-1-yl)prop-2-en-1-one . It is also known by several synonyms, providing a broader context for literature searches and chemical database inquiries.

Table 1: IUPAC Name and Synonyms

| Type | Name |

| IUPAC Name | (E)-3-phenyl-1-(pyrrolidin-1-yl)prop-2-en-1-one |

| Synonyms | 1-Cinnamoylpyrrolidine |

| (E)-1-(Cinnamoyl)pyrrolidine | |

| 1-(1-Oxo-3-phenyl-2-propenyl)pyrrolidine | |

| Cinnamoyl pyrrolidide | |

| N-Cinnamoylpyrrolidine |

Table 2: Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₃H₁₅NO |

| Molecular Weight | 201.27 g/mol |

| Appearance | Solid (form may vary) |

| CAS Number | 52438-21-8 |

| Canonical SMILES | C1CCN(C1)C(=O)C=CC2=CC=CC=C2 |

Synthesis

The synthesis of (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one can be achieved through the amidation of cinnamic acid or its activated derivatives with pyrrolidine. A general and adaptable protocol is outlined below.

Experimental Protocol: Amide Coupling

This procedure involves the activation of the carboxylic acid group of cinnamic acid, followed by nucleophilic acyl substitution by pyrrolidine.

Materials:

-

(E)-Cinnamic acid

-

Pyrrolidine

-

Thionyl chloride (SOCl₂) or a carbodiimide coupling agent (e.g., DCC, EDC)

-

Anhydrous dichloromethane (DCM) or a suitable aprotic solvent

-

Triethylamine (Et₃N) or another suitable base

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Activation of Cinnamic Acid:

-

Using Thionyl Chloride: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (E)-cinnamic acid in an excess of thionyl chloride. Reflux the mixture for 1-2 hours. After cooling, remove the excess thionyl chloride under reduced pressure to yield cinnamoyl chloride.

-

Using a Coupling Agent: Dissolve (E)-cinnamic acid in anhydrous DCM. Add a carbodiimide coupling agent (1.1 equivalents) and a coupling catalyst such as 4-dimethylaminopyridine (DMAP) (0.1 equivalents). Stir the mixture at room temperature for 30 minutes.

-

-

Amidation:

-

Dissolve pyrrolidine (1.2 equivalents) and triethylamine (1.5 equivalents) in anhydrous DCM in a separate flask and cool to 0 °C in an ice bath.

-

Slowly add the solution of cinnamoyl chloride (or the activated cinnamic acid mixture) to the pyrrolidine solution with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete (monitored by TLC).

-

-

Work-up and Purification:

-

Quench the reaction by adding water.

-

Separate the organic layer and wash it sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one.

-

Figure 1: Synthesis Workflow

Caption: General workflow for the synthesis of (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one.

Biological Activity and Potential Anticancer Applications

While specific biological data for (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one is limited in publicly accessible literature, the broader class of cinnamoyl amides and chalcones has demonstrated significant potential as anticancer agents. The following table summarizes the cytotoxic activity of structurally related compounds against various cancer cell lines.

Table 3: Cytotoxicity of Related Cinnamoyl Amides and Chalcones

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| (E)-1-(4-methanesulfonamidophenyl)-3-(4-methylphenyl)prop-2-en-1-one | COX-2 | 1.0 | (Zarghi et al., 2006)[1] |

| (E)-1-(4-azidophenyl)-3-(4-methylphenyl)prop-2-en-1-one | COX-2 | 0.3 | (Zarghi et al., 2006)[1] |

| (E)-N-benzyl-N-(2-(cyclohexylamino)-2-oxoethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide | U87MG (Glioblastoma) | ~25 µg/mL (approx. 50 µM) | (Antoniou et al., 2023)[2] |

| (E)-N-benzyl-N-(2-(cyclohexylamino)-2-oxoethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide | SHSY-5Y (Neuroblastoma) | ~25 µg/mL (approx. 50 µM) | (Antoniou et al., 2023)[2] |

| ((E)-1-(4-aminophenyl)-3-phenylprop-2-en-1-one)) | HeLa (Cervical) | 22.75 µg/mL (approx. 102 µM) | (Arsianti et al., 2021)[3] |

Note: The IC₅₀ values are presented as reported in the literature and may have been determined under different experimental conditions.

Potential Mechanisms of Action

Based on studies of related cinnamoyl derivatives, two primary mechanisms of action are proposed for the anticancer effects of (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one: inhibition of tubulin polymerization and modulation of the NF-κB signaling pathway.

Inhibition of Tubulin Polymerization

Many chalcones and related compounds have been shown to interfere with microtubule dynamics by inhibiting tubulin polymerization. This disruption of the cytoskeleton leads to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis.

Figure 2: Proposed Mechanism - Tubulin Polymerization Inhibition

Caption: Putative mechanism of action via inhibition of tubulin polymerization.

Modulation of the NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a critical regulator of inflammation, immunity, cell proliferation, and survival.[4] Its aberrant activation is a hallmark of many cancers. Cinnamoyl derivatives have been reported to inhibit the activation of NF-κB.

Figure 3: Canonical NF-κB Signaling Pathway and Potential Inhibition

Caption: The canonical NF-κB signaling pathway and a potential point of inhibition.

Experimental Protocols for Biological Evaluation

To further investigate the anticancer potential of (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one, the following experimental protocols are recommended.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of the compound on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

-

Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

-

(E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one (dissolved in DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37 °C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using a dose-response curve.

Tubulin Polymerization Assay

This in vitro assay directly measures the effect of the compound on the polymerization of purified tubulin.[5][6]

Materials:

-

Purified tubulin (>99%)

-

GTP solution

-

Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

-

(E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one (dissolved in DMSO)

-

Positive control (e.g., colchicine)

-

Negative control (DMSO)

-

Temperature-controlled spectrophotometer or plate reader

Procedure:

-

Reaction Setup: In a 96-well plate, add the polymerization buffer, GTP, and various concentrations of the test compound or controls.

-

Initiation of Polymerization: Add purified tubulin to each well to initiate the polymerization reaction.

-

Monitoring Polymerization: Immediately place the plate in a spectrophotometer pre-warmed to 37 °C and measure the increase in absorbance at 340 nm every minute for 60 minutes.

-

Data Analysis: Plot the absorbance as a function of time. The rate of tubulin polymerization can be determined from the initial linear portion of the curve. Compare the rates in the presence of the compound to the controls to determine the inhibitory effect.

Conclusion and Future Directions

(E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one belongs to a class of compounds with demonstrated potential as anticancer agents. While further specific studies on this particular molecule are required, the existing body of research on related cinnamoyl amides and chalcones provides a strong rationale for its investigation. Future research should focus on the definitive synthesis and characterization of this compound, followed by comprehensive in vitro cytotoxicity screening against a panel of cancer cell lines. Elucidation of its precise mechanism of action, whether through tubulin polymerization inhibition, NF-κB pathway modulation, or other cellular targets, will be crucial for its development as a potential therapeutic agent. In vivo studies in relevant animal models will be the subsequent step to evaluate its efficacy and safety profile.

References

- 1. Synthesis and biological evaluation of 1,3-diphenylprop-2-en-1-ones possessing a methanesulfonamido or an azido pharmacophore as cyclooxygenase-1/-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anticancer Potential of Novel Cinnamoyl Derivatives against U87MG and SHSY-5Y Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. What is the NF-κB pathway? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]

- 5. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

(E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one molecular structure and formula

Abstract: This technical guide provides a comprehensive overview of the molecular structure, formula, and physicochemical properties of (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one. Detailed experimental protocols for its synthesis and characterization are presented, alongside predicted spectroscopic data based on analogous compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering a foundational understanding of this particular cinnamoyl amide derivative.

Molecular Structure and Formula

(E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one, also known as 1-Cinnamoylpyrrolidine, is a chemical compound with the molecular formula C₁₃H₁₅NO.[1][2] Its molecular weight is approximately 201.26 g/mol .[1][2] The structure features a phenyl group and a pyrrolidine ring linked by an α,β-unsaturated carbonyl system in the (E)- or trans- configuration.

Figure 1: Molecular structure of (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one.

Physicochemical Properties

A summary of the key physicochemical properties of (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₅NO | [1][2] |

| Molecular Weight | 201.26 g/mol | [1][2] |

| IUPAC Name | (E)-3-phenyl-1-(pyrrolidin-1-yl)prop-2-en-1-one | [2] |

| CAS Number | 52438-21-8 | [1] |

| Appearance | Predicted to be a solid at room temperature. | |

| Solubility | Expected to be soluble in organic solvents like ethanol, methanol, and dichloromethane. |

Predicted Spectroscopic Data

Due to the limited availability of published experimental spectra for this specific compound, the following data are predicted based on the analysis of closely related cinnamoyl amides and chalcone derivatives.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~ 7.5 - 7.3 | m | 5H | Phenyl protons |

| ~ 7.0 - 6.8 | d | 1H | Vinylic proton (α to C=O) |

| ~ 6.7 - 6.5 | d | 1H | Vinylic proton (β to C=O) |

| ~ 3.6 - 3.4 | t | 4H | Pyrrolidine protons (adjacent to N) |

| ~ 2.0 - 1.8 | m | 4H | Pyrrolidine protons |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

| Chemical Shift (δ) (ppm) | Assignment |

| ~ 165 - 170 | Carbonyl carbon (C=O) |

| ~ 140 - 145 | Vinylic carbon (β to C=O) |

| ~ 125 - 135 | Phenyl carbons |

| ~ 120 - 125 | Vinylic carbon (α to C=O) |

| ~ 45 - 50 | Pyrrolidine carbons (adjacent to N) |

| ~ 25 - 30 | Pyrrolidine carbons |

Fourier-Transform Infrared (FT-IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3050 - 3000 | Medium | Aromatic C-H stretch |

| ~ 2980 - 2850 | Medium | Aliphatic C-H stretch |

| ~ 1650 - 1610 | Strong | Amide C=O stretch (νC=O) |

| ~ 1600 - 1580 | Medium | C=C stretch (aromatic and vinylic) |

| ~ 1450 - 1400 | Medium | C-N stretch |

| ~ 970 | Strong | Trans C-H bend (out-of-plane) |

Mass Spectrometry (MS)

| m/z | Predicted Fragment |

| 201 | [M]⁺ (Molecular ion) |

| 131 | [M - C₄H₈N]⁺ (Loss of pyrrolidine) |

| 103 | [C₆H₅CH=CH]⁺ (Styrene fragment) |

| 77 | [C₆H₅]⁺ (Phenyl fragment) |

| 70 | [C₄H₈N]⁺ (Pyrrolidine fragment) |

Experimental Protocols

The following is a detailed protocol for the synthesis and characterization of (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one, adapted from established methods for similar compounds.

Synthesis of (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one

This synthesis can be achieved via the amidation of cinnamoyl chloride with pyrrolidine.

Materials:

-

Cinnamoyl chloride

-

Pyrrolidine

-

Triethylamine (Et₃N)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

In a round-bottom flask, dissolve cinnamoyl chloride (1.0 eq) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of pyrrolidine (1.1 eq) and triethylamine (1.2 eq) in dichloromethane to the cooled solution with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one.

Figure 2: Workflow for the synthesis of (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one.

Characterization

The synthesized compound should be characterized using the spectroscopic methods outlined in Section 3 (¹H NMR, ¹³C NMR, FT-IR, and MS) to confirm its identity and purity.

Crystallographic Data Analysis (Comparative)

A search of the Cambridge Crystallographic Data Centre (CCDC) and other open crystallographic databases did not yield a specific entry for (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one. However, the crystal structure of the related compound, (2E)-1-phenyl-3-(1H-pyrrol-2-yl)propen-1-one, provides insights into the likely solid-state conformation.

It is expected that the propenone linker will adopt an s-trans conformation and the entire molecule will be largely planar to maximize conjugation. The (E)-configuration of the double bond will be evident. Intermolecular interactions, such as C-H···O hydrogen bonds, are likely to play a role in the crystal packing.

Logical Relationships in the Technical Guide

The following diagram illustrates the logical flow and key relationships between the different sections of this technical guide.

Figure 3: Logical flow of the technical guide for (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one.

Conclusion

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one

This technical guide provides a comprehensive overview of (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one, a compound of interest in medicinal chemistry. This document consolidates available data on its chemical properties, synthesis, and the biological activities of structurally related compounds, offering valuable insights for research and development.

Chemical Identity and Properties

(E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one, also known as Cinnamopyrrolidide, is a chemical compound with the molecular formula C13H15NO.[1] Several CAS Registry Numbers have been associated with this structure or its stereoisomers, with 52438-21-8 being the most consistently cited for the (E)-isomer in reputable databases like the NIST Chemistry WebBook.[1][2]

Table 1: Chemical Identifiers and Molecular Properties

| Identifier | Value | Source(s) |

| CAS Registry Number | 52438-21-8 | [1][2] |

| Other CAS Numbers | 19202-21-2, 4719-75-9 | [3][4] |

| Molecular Formula | C13H15NO | [1][2][3] |

| Molecular Weight | 201.26 g/mol | [1][2] |

| IUPAC Name | (2E)-3-Phenyl-1-(pyrrolidin-1-yl)prop-2-en-1-one | [1] |

| Synonyms | Cinnamopyrrolidide, (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one | [1] |

| InChI Key | JSIGICUAXLIURX-CMDGGOBGSA-N | [1][2] |

| SMILES | O=C(/C=C/c1ccccc1)N1CCCC1 | [2] |

Table 2: Calculated Physicochemical Properties

| Property | Value | Unit | Source(s) |

| logP (Octanol/Water) | 2.322 | [2] | |

| Water Solubility (logS) | -2.63 | mol/L | [2] |

| McGowan's Volume | 166.660 | ml/mol | [2] |

Synthesis and Experimental Protocols

While a specific, detailed synthesis protocol for (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one was not found in the reviewed literature, a common method for preparing α,β-unsaturated ketones (chalcones) and their derivatives is the Claisen-Schmidt condensation. A protocol for a structurally similar compound, 3-Phenyl-1-(pyrrol-2-yl)prop-2-en-1-one, is provided below as a representative example.[5] This can be adapted by substituting 2-acetylpyrrole with 1-acetylpyrrolidine.

Experimental Protocol: Synthesis of a 3-Phenyl-1-(pyrrol-2-yl)prop-2-en-1-one (Adapted for (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one)

Materials:

-

Benzaldehyde

-

1-Acetylpyrrolidine (in place of 2-Acetylpyrrole)

-

Methanol

-

Potassium hydroxide (KOH)

-

Ammonia (25% solution)

-

Dichloromethane

-

Iced ethanol (95%)

-

Water

Procedure:

-

Dissolve benzaldehyde (10.0 mmol) and 1-acetylpyrrolidine (20.0 mmol) in methanol (65 ml).

-

To this solution, add potassium hydroxide (20 mmol) and a 25% ammonia solution (50 ml).

-

Reflux the mixture for 12 hours.

-

After reflux, cool the resulting solution.

-

Evaporate the solvent under vacuum, which should result in a precipitate.

-

Separate the precipitate by filtration.

-

Wash the precipitate with iced 95% ethanol and then with water until the pH is neutral (pH = 7).

-

Recrystallize the crude product from dichloromethane to obtain the purified compound.

Caption: A representative workflow for the synthesis of (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one.

Biological Activities and Signaling Pathways of Related Compounds

Direct biological data for (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one is limited in the available literature. However, numerous studies have investigated the biological effects of structurally similar phenylpyrrolidine and chalcone derivatives. These findings suggest potential areas of therapeutic interest for this class of compounds.

3.1. Anti-inflammatory Activity

A pyrrole-derivative of chalcone, (E)-3-Phenyl-1-(2-pyrrolyl)-2-propenone (PPP), has demonstrated significant anti-inflammatory properties.[6] It was found to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-treated RAW264.7 cells in a dose-dependent manner. This effect is mediated through the inhibition of key upstream kinases in inflammatory signaling pathways.

Specifically, PPP was shown to dampen the activation of NF-κB and AP-1 by inhibiting the activities of Syk, Src, and TAK1.[6] This suggests that compounds with this core structure may act as potent inhibitors of inflammatory responses.

Another related compound, (E)-1-(2-(2-nitrovinyl)phenyl)pyrrolidine (NVPP), has been shown to modulate the TRIF-dependent signaling pathways of Toll-like receptors (TLRs).[7] NVPP inhibited the activation of NF-κB and interferon regulatory factor 3 (IRF3) induced by LPS or poly(I:C).

Signaling Pathway: Inhibition of TLR4-mediated Inflammatory Response

The diagram below illustrates the potential mechanism of action for phenylpyrrolidine derivatives in the context of the TLR4 signaling pathway, a key component of the innate immune response. Lipopolysaccharide (LPS), a component of Gram-negative bacteria, activates TLR4, leading to the production of inflammatory mediators. Phenylpyrrolidine derivatives have been shown to interfere with this pathway.

Caption: Potential inhibitory action on the TLR4 signaling pathway.

3.2. Other Potential Biological Activities

-

Kappa-Opioid Receptor Affinity : Certain 3-phenyl-1-[2'-(N-pyrrolidinyl)cyclohexyl]pyrrolid-2-ones, which share the phenylpyrrolidine core, have been synthesized and evaluated as kappa-selective opiates.[8] This suggests that the scaffold could be explored for applications in pain management.

-

Cyclooxygenase (COX) Inhibition : Chalcone derivatives, specifically (E)-1,3-diphenylprop-2-en-1-ones with modifications on the phenyl rings, have been identified as selective COX-1 or COX-2 inhibitors.[9] This highlights the potential for developing anti-inflammatory drugs with specific COX selectivity from this chemical class.

-

Neuroprotective and Cognitive Enhancement : A phenylpyrrolidine derivative, potassium 2-[2-(2-oxo-4-phenylpyrrolidin-1-yl) acetamido]ethanesulfonate, has shown neuroprotective features and the ability to improve cognitive function in models of ischemic brain injury.[10][11]

Conclusion

(E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one is a compound with a chemical structure that is part of a broader class of molecules exhibiting significant biological activities. While direct experimental data on this specific molecule is not abundant, the evidence from related compounds strongly suggests potential for this scaffold in the development of new therapeutics, particularly in the areas of inflammation and potentially in neuropharmacology and oncology. Further research, including direct synthesis and biological evaluation of (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one, is warranted to fully elucidate its pharmacological profile and therapeutic potential. This guide serves as a foundational resource for researchers embarking on such investigations.

References

- 1. (E)-3-Phenyl-1-(pyrrolidin-1-yl)prop-2-en-1-one [webbook.nist.gov]

- 2. (E)-3-Phenyl-1-(pyrrolidin-1-yl)prop-2-en-1-one (CAS 52438-21-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. CAS#:4719-75-9 | (E)-3-PHENYL-1-(PYRROLIDIN-1-YL)PROP-2-EN-1-ONE | Chemsrc [chemsrc.com]

- 5. 3-Phenyl-1-(pyrrol-2-yl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pure.skku.edu [pure.skku.edu]

- 7. Suppression of TRIF-dependent signaling pathway of toll-like receptors by (E)-1-(2-(2-nitrovinyl)phenyl)pyrrolidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of (1',2'-trans)-3-phenyl-1-[2'-(N-pyrrolidinyl)cyclohexyl]pyrrolid -2-ones as kappa-selective opiates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and biological evaluation of 1,3-diphenylprop-2-en-1-ones possessing a methanesulfonamido or an azido pharmacophore as cyclooxygenase-1/-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one (Cinnamopyrrolidide)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one, also known by its synonym Cinnamopyrrolidide and identified by CAS Registry Number 52438-21-8, is a member of the cinnamoyl amide class of compounds. This technical guide provides a comprehensive overview of its discovery, synthesis, and known biological context. While a singular discovery paper is not prominent in the scientific literature, its emergence is tied to broader explorations of amide synthesis methodologies in the mid-20th century. The pyrrolidine moiety, a common scaffold in bioactive molecules, combined with the α,β-unsaturated carbonyl system of the cinnamoyl group, suggests potential for diverse biological activities. This document details established synthetic protocols, summarizes key physicochemical data, and explores the limited, yet intriguing, biological activity reported for this compound.

Discovery and History

The specific discovery of (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one is not attributed to a single, seminal publication. Instead, its appearance in the chemical literature is linked to the development of robust amidation reactions. One of the earliest documented syntheses of this compound, identified by its CAS number 52438-21-8, appears in a 1974 publication focused on palladium-catalyzed amidation of vinylic halides[1]. This suggests that the compound was likely first synthesized as an exemplar product to demonstrate the utility of a new synthetic method rather than for a specific biological application.

The history of this molecule is therefore intertwined with the broader history of cinnamoyl amides and the exploration of the chemical space around the versatile pyrrolidine scaffold. The pyrrolidine ring is a key structural feature in numerous natural products and synthetic drugs, valued for its ability to introduce conformational rigidity and serve as a key pharmacophoric element[2]. Cinnamic acid and its derivatives, on the other hand, have a long history of use and have been investigated for a wide range of biological activities, including antimicrobial and antioxidant properties[3][4]. The combination of these two moieties in Cinnamopyrrolidide represents a logical step in the exploration of new chemical entities with potential therapeutic value.

Physicochemical Properties

A summary of the key physicochemical properties of (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one is provided in the table below. These properties are essential for its handling, formulation, and interpretation of biological data.

| Property | Value | Reference |

| CAS Registry Number | 52438-21-8 | [5] |

| Molecular Formula | C₁₃H₁₅NO | [5] |

| Molecular Weight | 201.26 g/mol | [5] |

| IUPAC Name | (2E)-3-Phenyl-1-(pyrrolidin-1-yl)prop-2-en-1-one | [5] |

| Synonyms | Cinnamopyrrolidide, 1-Cinnamoylpyrrolidine | [5][6] |

| Calculated LogP | 2.322 | [7] |

| Calculated Water Solubility | -2.63 (log mol/L) | [7] |

Experimental Protocols for Synthesis

The synthesis of (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one can be achieved through several established methods for amide bond formation. The most direct and common approach involves the reaction of a cinnamoyl derivative with pyrrolidine.

Synthesis from Cinnamoyl Chloride and Pyrrolidine

This is a classic and efficient method for the synthesis of cinnamoyl amides.

Experimental Protocol:

-

Preparation of Cinnamoyl Chloride: Cinnamic acid is refluxed with an excess of thionyl chloride (SOCl₂) for 2-3 hours. The excess thionyl chloride is then removed by distillation under reduced pressure to yield crude cinnamoyl chloride.

-

Amidation Reaction: The crude cinnamoyl chloride is dissolved in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). The solution is cooled in an ice bath.

-

A solution of pyrrolidine (2 equivalents) and a tertiary amine base such as triethylamine (1.1 equivalents) in the same solvent is added dropwise to the cooled cinnamoyl chloride solution with constant stirring. The second equivalent of pyrrolidine acts as a scavenger for the HCl byproduct.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 4-6 hours.

-

The reaction mixture is then washed sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure.

-

The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford pure (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. hilarispublisher.com [hilarispublisher.com]

- 4. Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. (E)-3-Phenyl-1-(pyrrolidin-1-yl)prop-2-en-1-one [webbook.nist.gov]

- 6. This compound CAS#: 52438-21-8 [amp.chemicalbook.com]

- 7. (E)-3-Phenyl-1-(pyrrolidin-1-yl)prop-2-en-1-one (CAS 52438-21-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

(E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one: A Technical Whitepaper on Potential Biological Activities

Disclaimer: Direct experimental data on the biological activities of (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one is not extensively available in the public domain. This technical guide synthesizes information from studies on structurally related compounds, including pyrrolidinone derivatives and chalcones (1,3-diphenyl-2-propen-1-ones), to infer the potential biological activities of the target molecule. The information presented herein should be considered as a predictive overview to guide future research.

Introduction

(E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one belongs to the class of α,β-unsaturated ketones, commonly known as chalcones, which are precursors to flavonoids and isoflavonoids in plants. This class of compounds has garnered significant attention from the scientific community due to its diverse and potent pharmacological activities.[1] The core structure, featuring a three-carbon α,β-unsaturated carbonyl system, is a key pharmacophore responsible for a wide range of biological effects.[1] The incorporation of a pyrrolidinone moiety can further modulate the compound's physicochemical properties and biological target interactions. Pyrrolidine and its derivatives are integral components of many pharmaceuticals and natural products, exhibiting a broad spectrum of activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2][3] This whitepaper will explore the potential biological activities of (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one based on the established pharmacology of its structural analogs.

Potential Biological Activities

Based on the literature for related compounds, (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one is predicted to exhibit several key biological activities:

-

Anticancer Activity: Numerous pyrrolidinone and chalcone derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[3][4][5] The proposed mechanisms often involve the induction of apoptosis and cell cycle arrest.[5][6]

-

Anti-inflammatory Activity: Chalcones are well-documented anti-inflammatory agents.[1][7] Their mechanism of action often involves the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes and the modulation of signaling pathways like NF-κB.[1][7]

-

Neuroprotective Properties: Certain pyrrolidinone and chalcone derivatives have shown promise in protecting neuronal cells from damage, suggesting potential applications in neurodegenerative diseases.[8][9][10] These effects are often attributed to their antioxidant and anti-inflammatory properties.[8][11]

-

Antimicrobial Activity: The pyrrolidine and chalcone scaffolds are present in many compounds with antibacterial and antifungal properties.[2][12][13][14]

Data on Structurally Related Compounds

The following tables summarize quantitative data from studies on compounds structurally related to (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one.

Table 1: Anticancer Activity of Related Pyrrolidinone and Chalcone Derivatives

| Compound/Derivative Class | Cell Line | Activity Metric | Value | Reference |

| (E,Z)-1-(dihydrobenzofuran-5-yl)-3-phenyl-2-(1,2,4-triazol-1-yl)-2-propen-1-ones | HeLa, A549, MCF-7 | IC50 | 3.2 - 7.1 µM | [6] |

| 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivatives | A549 | % Viability | 28.0 - 29.6% | [3][15] |

| Diphenylamine-pyrrolidin-2-one-hydrazone derivatives | PPC-1, IGR39 | EC50 | 2.5 - 20.2 µM | [4] |

| 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones | HL-60, MCF-7 | Cytotoxicity | Low µM range | [5] |

Table 2: Anti-inflammatory Activity of Related Pyrrolidinone and Chalcone Derivatives

| Compound/Derivative Class | Assay | Activity Metric | Value | Reference |

| Ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate | COX-1 Inhibition | IC50 | 314 µg/mL | [1] |

| Ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate | COX-2 Inhibition | IC50 | 130 µg/mL | [1] |

| Ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate | 5-LOX Inhibition | IC50 | 105 µg/mL | [1] |

| 2'-hydroxycinnamaldehyde | LPS-induced NO Production | IC50 | 8 µM | [7] |

| 1,3-disubstituted prop-2-en-1-one derivatives | Superoxide Generation Inhibition | IC50 | 1.81 - 6.21 µM | [16] |

Table 3: Antimicrobial Activity of Related Pyrrolidinone Derivatives

| Compound/Derivative Class | Microorganism | Activity Metric | Value | Reference |

| Pyrrolidine-2,5-dione fused to dibenzobarrelene | Bacteria & Yeasts | MIC | 16 - 256 µg/mL | [2] |

| 1-[(Substituted-phenyl) sulfonyl]pyrrolidin-2-ones | Various Microbes | MIC | 0.09 - 1.0 mg/mL | [13] |

| 2,3-pyrrolidinedione analogues | S. aureus | Biofilm Inhibition | >80% at 40 µM | [12] |

| Pyrrolidine-2,3-diones | P. aeruginosa PBP3 | IC50 | 4 ± 6 µM | [17] |

Experimental Protocols for Key Experiments

In Vitro Anticancer Activity (MTT Assay)

This protocol is based on methodologies used for evaluating the cytotoxicity of novel pyrrolidinone and quinolinone derivatives.[3][5]

-

Cell Culture: Human cancer cell lines (e.g., A549, HL-60, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The following day, the cells are treated with various concentrations of the test compound for a specified period (e.g., 48 hours).

-

MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours.

-

Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined from the dose-response curve.

In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

This protocol is adapted from studies evaluating the anti-inflammatory effects of phenylpropanoids and pyrrolidinone derivatives.[1][7]

-

Animal Model: Male Wistar rats or Swiss albino mice are used.

-

Compound Administration: The test compound is administered orally or intraperitoneally at various doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

-

Induction of Inflammation: After a specific period (e.g., 1 hour) following compound administration, a sub-plantar injection of carrageenan solution is administered into the right hind paw of each animal to induce localized edema.

-

Edema Measurement: The paw volume is measured at different time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.

-

Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate potential signaling pathways and experimental workflows relevant to the biological activities of chalcone and pyrrolidinone derivatives.

Caption: Predicted anti-inflammatory signaling pathway.

Caption: Experimental workflow for anticancer evaluation.

Conclusion

While direct experimental evidence for the biological activities of (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one is currently limited, the extensive research on structurally similar pyrrolidinone and chalcone derivatives provides a strong foundation for predicting its pharmacological potential. The available data suggest that this compound is a promising candidate for further investigation as an anticancer, anti-inflammatory, neuroprotective, and antimicrobial agent. The provided experimental protocols and pathway diagrams offer a roadmap for future studies to elucidate the specific mechanisms of action and therapeutic potential of this molecule. Further research is warranted to synthesize and evaluate (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one to confirm these predicted activities and to explore its potential as a novel therapeutic agent.

References

- 1. Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate [mdpi.com]

- 2. Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Anticancer Properties of New 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, and Antitumor Activity of (E,Z)-1-(dihydrobenzofuran-5-yl)-3-phenyl-2-(1,2,4-triazol-1-yl)-2-propen-1-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A Review on Anti-Inflammatory Activity of Phenylpropanoids Found in Essential Oils - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro [mdpi.com]

- 9. Efficient synthesis and neuroprotective effect of substituted 1,3-diphenyl-2-propen-1-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. explorationpub.com [explorationpub.com]

- 12. Expanded Library of Novel 2,3-Pyrrolidinedione Analogues Exhibit Anti-biofilm Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A novel synthesis and antimicrobial activity of 1-[(Substituted-phenyl) sulfonyl]pyrrolidin-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Discovery of 1,3-disubstituted prop-2-en-1-one derivatives as inhibitors of neutrophilic inflammation via modulation of MAPK and Akt pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Discovery of Pyrrolidine-2,3-diones as Novel Inhibitors of P. aeruginosa PBP3 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Mechanism of Action of (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature with detailed mechanism of action studies specifically for (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one is limited. This guide presents a comprehensive analysis of a closely related structural analog, (E)-3-phenyl-1-(2-pyrrolyl)-2-propenone (PPP) , a pyrrole derivative of chalcone. The mechanism of action detailed herein is based on the findings for PPP and is presented as a predictive model for the potential biological activity of (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one due to their high structural similarity.

Core Anti-Inflammatory Mechanism

(E)-3-phenyl-1-(2-pyrrolyl)-2-propenone (PPP) exhibits potent anti-inflammatory properties by targeting key upstream kinases in inflammatory signaling pathways. The primary mechanism involves the inhibition of Src, Syk, and TAK1 kinase activities. This multi-targeted inhibition effectively dampens the downstream activation of critical transcription factors, namely NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and AP-1 (activator protein 1), which are pivotal in the expression of pro-inflammatory mediators.

The anti-inflammatory effects have been demonstrated in lipopolysaccharide (LPS)-treated RAW264.7 macrophage cells, a standard in vitro model for studying inflammation. In this model, PPP has been shown to significantly inhibit the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) and tumor necrosis factor-alpha (TNF-α) at the mRNA level in a dose-dependent manner[1].

Inhibition of Upstream Kinases

The inhibitory action of PPP on Src, Syk, and TAK1 is crucial to its anti-inflammatory effects. These kinases are essential components of the signaling cascade initiated by toll-like receptors (TLRs), such as TLR4 which is activated by LPS. By targeting these upstream kinases, PPP effectively blocks the signal transduction at an early stage, leading to a broad suppression of the inflammatory response[1].

Modulation of NF-κB and AP-1 Signaling

The inhibition of Src, Syk, and TAK1 by PPP directly impacts the activation of NF-κB and AP-1. The nuclear levels of key subunits of these transcription factors, including p50 for NF-κB and c-Jun and c-Fos for AP-1, were significantly reduced in the presence of PPP[1]. Luciferase reporter gene assays have further confirmed that PPP diminishes NF-κB-mediated gene expression induced by the TLR adapter proteins TRIF and MyD88[1]. This indicates that PPP interferes with both MyD88-dependent and TRIF-dependent signaling pathways upstream of NF-κB activation.

Quantitative Data Summary

The following table summarizes the quantitative data on the inhibitory effects of (E)-3-phenyl-1-(2-pyrrolyl)-2-propenone (PPP) from in vitro studies.

| Parameter | Cell Line | Stimulant | Concentration of PPP | Effect | Reference |

| NO Production | RAW264.7 | LPS | Dose-dependent | Strong inhibition | [1] |

| iNOS mRNA Expression | RAW264.7 | LPS | Not specified | Inhibition | [1] |

| TNF-α mRNA Expression | RAW264.7 | LPS | Not specified | Inhibition | [1] |

| Nuclear p50 Levels | RAW264.7 | LPS | Not specified | Significant inhibition | [1] |

| Nuclear c-Jun Levels | RAW264.7 | LPS | Not specified | Significant inhibition | [1] |

| Nuclear c-Fos Levels | RAW264.7 | LPS | Not specified | Significant inhibition | [1] |

| NF-κB Luciferase Activity (TRIF-induced) | HEK293 | Overexpression of TRIF | Dose-dependent | Diminished activity | [1] |

| NF-κB Luciferase Activity (MyD88-induced) | HEK293 | Overexpression of MyD88 | Dose-dependent | Diminished activity | [1] |

| Syk Kinase Activity | In vitro kinase assay | Overexpression of Syk | Not specified | Inhibition | [1] |

| Src Kinase Activity | In vitro kinase assay | Overexpression of Src | Not specified | Inhibition | [1] |

| TAK1 Kinase Activity | In vitro kinase assay | Overexpression of TAK1 | Not specified | Inhibition | [1] |

Experimental Protocols

Cell Culture and Treatment

-

Cell Line: RAW264.7 murine macrophage cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Treatment: Cells were pre-treated with various concentrations of (E)-3-phenyl-1-(2-pyrrolyl)-2-propenone (PPP) for a specified time before stimulation with lipopolysaccharide (LPS) to induce an inflammatory response.

Nitric Oxide (NO) Production Assay

-

Methodology: The concentration of nitrite (a stable metabolite of NO) in the culture supernatants was measured using the Griess reagent.

-

Procedure:

-

RAW264.7 cells were seeded in 96-well plates and allowed to adhere.

-

Cells were pre-treated with PPP for 1 hour.

-

LPS (1 µg/mL) was added to the wells to stimulate NO production.

-

After 24 hours of incubation, 100 µL of the cell culture supernatant was mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

The absorbance at 540 nm was measured using a microplate reader. The nitrite concentration was determined from a sodium nitrite standard curve.

-

RNA Extraction and RT-PCR for iNOS and TNF-α

-

Methodology: Total RNA was isolated from cells to quantify the mRNA expression levels of iNOS and TNF-α using reverse transcription-polymerase chain reaction (RT-PCR).

-

Procedure:

-

RAW264.7 cells were treated with PPP and/or LPS.

-

Total RNA was extracted using a suitable RNA isolation kit.

-

cDNA was synthesized from the total RNA using a reverse transcriptase enzyme.

-

PCR was performed using specific primers for iNOS, TNF-α, and a housekeeping gene (e.g., GAPDH) for normalization.

-

PCR products were resolved by agarose gel electrophoresis and visualized.

-

Western Blot Analysis for Nuclear Transcription Factors

-

Methodology: Nuclear extracts were prepared to determine the levels of p50, c-Jun, and c-Fos by Western blotting.

-

Procedure:

-

Following treatment, nuclear proteins were extracted from RAW264.7 cells.

-

Protein concentration was determined using a BCA protein assay.

-

Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane was blocked and then incubated with primary antibodies against p50, c-Jun, and c-Fos.

-

After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands were detected using an enhanced chemiluminescence (ECL) detection system.

-

Luciferase Reporter Gene Assay for NF-κB Activity

-

Methodology: This assay was used to measure the transcriptional activity of NF-κB in HEK293 cells.

-

Procedure:

-

HEK293 cells were co-transfected with an NF-κB luciferase reporter plasmid and a plasmid expressing either TRIF or MyD88.

-

Transfected cells were treated with different concentrations of PPP.

-

After a suitable incubation period, cells were lysed, and the luciferase activity was measured using a luminometer.

-

Signaling Pathway and Experimental Workflow Diagrams

Caption: Proposed inhibitory mechanism of PPP on the TLR4 signaling pathway.

References

Technical Guide: (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one - A Profile of a Bioactive Scaffold

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data on the solubility and stability of (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one is limited. This guide provides a comprehensive overview based on calculated values, general experimental protocols, and data from structurally related compounds to facilitate future research and development.

Introduction

(E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one is a member of the cinnamoyl amide class of compounds, a group recognized for its diverse biological activities.[1][2][3] The core structure, featuring a phenylpropene moiety linked to a pyrrolidine ring via an amide bond, is a scaffold of significant interest in medicinal chemistry. Understanding its physicochemical properties, such as solubility and stability, is paramount for its potential development as a therapeutic agent. This document outlines the available data, provides detailed experimental protocols for its characterization, and explores its potential biological relevance.

Physicochemical Properties

Identity

| Property | Value | Source |

| IUPAC Name | (2E)-3-Phenyl-1-(pyrrolidin-1-yl)prop-2-en-1-one | [4] |

| CAS Number | 52438-21-8 | [4] |

| Molecular Formula | C₁₃H₁₅NO | [4] |

| Molecular Weight | 201.26 g/mol | [5] |

| Canonical SMILES | C1CCN(C1)C(=O)C=CC2=CC=CC=C2 | [6] |

Solubility Data

Precise experimental solubility data for (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one in various solvents is not extensively documented. A calculated Log10 of water solubility (log₁₀WS) is available, suggesting low aqueous solubility.[5] The following table presents this calculated value and representative solubility classifications in common laboratory solvents, which should be experimentally verified.

| Solvent | Calculated/Expected Solubility |

| Water | -2.63 (log₁₀WS in mol/L)[5] |

| Dimethyl Sulfoxide (DMSO) | Soluble[7][8][9] |

| Methanol | Soluble |

| Ethanol | Soluble |

| Acetone | Soluble |

| Dichloromethane | Soluble |

| Ethyl Acetate | Soluble |

| Hexanes | Sparingly Soluble/Insoluble |

Experimental Protocols

Determination of Aqueous and Organic Solubility

The following protocol outlines a general method for determining the solubility of (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one.

Objective: To quantitatively determine the solubility of the target compound in various solvents at controlled temperatures.

Materials:

-

(E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one

-

Selected solvents (e.g., water, DMSO, ethanol, methanol, acetone)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker/incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one to a series of vials, each containing a known volume of a specific solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C and 37 °C).

-

Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure saturation.

-

-

Sample Processing:

-

After equilibration, visually confirm the presence of undissolved solid.

-

Centrifuge the vials at a high speed to sediment the excess solid.

-

Carefully withdraw an aliquot of the clear supernatant.

-

-

Analysis:

-

Prepare a series of standard solutions of the compound with known concentrations.

-

Dilute the collected supernatant with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Analyze the standard solutions and the diluted sample solution by HPLC.

-

Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

-

Determine the concentration of the compound in the diluted sample from the calibration curve.

-

Calculate the solubility of the compound in the original solvent, taking into account the dilution factor.

-

Workflow for Solubility Determination

Caption: A generalized workflow for the experimental determination of compound solubility.

Stability Assessment

The stability of (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one should be evaluated under various stress conditions to understand its degradation profile.

Objective: To assess the stability of the compound under thermal, photolytic, and various pH conditions.

3.2.1. Thermal Stability

-

Protocol:

-

Store solid samples of the compound at elevated temperatures (e.g., 40°C, 60°C, 80°C) for a defined period.

-

At specified time points, withdraw samples and dissolve them in a suitable solvent.

-

Analyze the samples using a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

-

Determine the degradation kinetics and estimate the shelf-life at different temperatures.[10]

-

3.2.2. pH Stability (Hydrolytic Stability)

-

Protocol:

-

Prepare solutions of the compound in buffers of different pH values (e.g., pH 2, 7, and 10).

-

Incubate the solutions at a controlled temperature (e.g., 25°C or 40°C).

-

At various time intervals, analyze the solutions by HPLC to measure the concentration of the parent compound.

-

Identify major degradation products and propose a degradation pathway.

-

3.2.3. Photostability

-

Protocol:

-

Expose solid and solution samples of the compound to a standardized light source (e.g., a xenon lamp providing an output similar to D65/ID65 emission standards) for a specified duration.

-

Maintain a dark control sample to exclude thermal degradation.

-

Analyze the exposed and control samples by HPLC to assess the extent of degradation.

-

Caption: A simplified diagram of the EGFR signaling pathway, a potential target for cinnamoyl amides.

Conclusion

(E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one represents a promising chemical scaffold with potential for biological activity. This guide provides a foundational understanding of its known properties and outlines the necessary experimental frameworks for a comprehensive characterization of its solubility and stability. Further research is warranted to elucidate its precise physicochemical characteristics and to explore its pharmacological potential, including its specific interactions with cellular signaling pathways. The provided protocols and background information are intended to serve as a valuable resource for researchers embarking on the investigation of this and related compounds.

References

- 1. Natural Bioactive Cinnamoyltyramine Alkylamides and Co-Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Design, synthesis, and discovery of cinnamoyl amide derivatives as potent NagZ inhibitors with antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. (E)-3-Phenyl-1-(pyrrolidin-1-yl)prop-2-en-1-one [webbook.nist.gov]

- 5. (E)-3-Phenyl-1-(pyrrolidin-1-yl)prop-2-en-1-one (CAS 52438-21-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one | C13H15NO | CID 765514 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 9. Mayr's Database Of Reactivity Parameters: Molecule1-phenylprop-2-en-1-one (in DMSO) [cup.lmu.de]

- 10. Thermal Degradation Kinetics and pH-Rate Profiles of Iriflophenone 3,5-C-β-d-diglucoside, Iriflophenone 3-C-β-d-Glucoside and Mangiferin in Aquilaria crassna Leaf Extract - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The molecular formula for (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one is C₁₃H₁₅NO, and its molecular weight is 201.27 g/mol .[1]

Spectroscopic Data

The following tables present representative spectroscopic data for compounds with high structural similarity to (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one. This data can be used as a reference for predicting the spectral characteristics of the target compound.

Table 1: Representative ¹H NMR Spectroscopic Data for Cinnamoyl Amide Analogs

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| Vinyl Hα | 6.8 - 7.2 | d | 15.0 - 16.0 | Trans coupling with Hβ |

| Vinyl Hβ | 7.5 - 7.8 | d | 15.0 - 16.0 | Trans coupling with Hα |

| Aromatic-H | 7.2 - 7.6 | m | - | Phenyl group protons |

| Pyrrolidine-H (α to N) | 3.4 - 3.7 | t | 6.5 - 7.5 | |

| Pyrrolidine-H (β to N) | 1.8 - 2.0 | m | - |

Table 2: Representative ¹³C NMR Spectroscopic Data for Cinnamoyl Amide Analogs

| Carbon | Chemical Shift (δ, ppm) | Notes |

| C=O (Amide) | 165 - 167 | |

| Vinyl Cα | 118 - 122 | |

| Vinyl Cβ | 140 - 145 | |

| Aromatic C (quaternary) | 134 - 136 | |

| Aromatic C-H | 127 - 130 | |

| Pyrrolidine C (α to N) | 45 - 48 | Two distinct signals may be observed due to hindered rotation around the N-C=O bond. |

| Pyrrolidine C (β to N) | 24 - 27 |

Table 3: Representative IR Spectroscopic Data for Cinnamoyl Amide Analogs

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C=O (Amide I band) | 1650 - 1680 | Strong |

| C=C (Alkenyl) | 1610 - 1640 | Medium |

| C-H (Aromatic) | 3000 - 3100 | Medium |

| C-H (Aliphatic) | 2850 - 2960 | Medium |

| C-N (Amide) | 1200 - 1300 | Medium |

| =C-H bend (trans) | 960 - 980 | Strong |

Mass Spectrometry Data

For (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one (C₁₃H₁₅NO), the expected exact mass and molecular ion peak in a mass spectrum would be:

-

Exact Mass: 201.1154 g/mol

-

[M]⁺: m/z = 201

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A 5-10 mg sample of the compound is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.

-

¹H NMR Acquisition:

-

The instrument is tuned and locked to the deuterium signal of the solvent.

-

Shimming is performed to optimize the magnetic field homogeneity.

-

A standard one-pulse sequence is used to acquire the ¹H spectrum.

-

Typically, 16 to 64 scans are accumulated to achieve a good signal-to-noise ratio.

-

The spectral width is set to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

-

¹³C NMR Acquisition:

-

A proton-decoupled pulse sequence (e.g., zgpg30) is used to acquire the ¹³C spectrum, resulting in singlets for all carbon signals.

-

A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.

-

The spectral width is set to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

-

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR): A small amount of the solid sample is placed directly onto the ATR crystal. The anvil is lowered to ensure good contact between the sample and the crystal.

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory is commonly used.

-

Data Acquisition:

-

A background spectrum of the empty ATR crystal is recorded.

-

The sample spectrum is then recorded.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The spectrum is usually recorded in the mid-IR range (4000-400 cm⁻¹).

-

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. This solution is then further diluted to the low µg/mL or ng/mL range.

-

Instrumentation: A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI), is used.

-

Data Acquisition (ESI):

-

The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatograph (LC-MS).

-

The instrument parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) are optimized to achieve maximum ionization and signal intensity for the target analyte.

-

Data is acquired in positive ion mode to detect the protonated molecule [M+H]⁺ or in negative ion mode for [M-H]⁻, though positive mode is more common for this type of compound.

-

-

Data Acquisition (EI):

-

A small amount of the sample is introduced into the high vacuum of the mass spectrometer, where it is vaporized and bombarded with a high-energy electron beam (typically 70 eV).

-

This causes ionization and fragmentation of the molecule.

-

-

Data Analysis: The resulting mass spectrum shows the relative abundance of ions as a function of their mass-to-charge ratio (m/z). The molecular ion peak is identified, and the fragmentation pattern can be analyzed to provide structural information.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a chalcone derivative like (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one.

Caption: General workflow for the synthesis and spectroscopic characterization.

References

Methodological & Application

Synthesis of (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one, a cinnamoyl amide derivative. Cinnamic acid and its derivatives are of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities. These protocols outline two common and effective methods for the amide coupling of trans-cinnamic acid with pyrrolidine.

Chemical Data Summary

The following table summarizes the key chemical and physical properties of the target compound, (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one. It should be noted that while some physical properties like melting and boiling points are not consistently reported in the literature, the provided data is based on available chemical databases.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₅NO | [1][2] |

| Molecular Weight | 201.27 g/mol | [1][2] |

| CAS Number | 52438-21-8, 19202-21-2 | [1][2] |

| Appearance | Expected to be a solid at room temperature | General knowledge |

| Melting Point | Not available | [2] |

| Boiling Point | Not available | [2] |

Experimental Protocols

Two primary methods for the synthesis of (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one are presented below. The first method utilizes a direct amide coupling using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent. The second method proceeds through a two-step process involving the formation of an acyl chloride intermediate.

Method 1: Direct Amide Coupling with EDC

This protocol describes a one-pot synthesis using EDC as a coupling agent to facilitate the formation of the amide bond between trans-cinnamic acid and pyrrolidine.

Materials:

-

trans-Cinnamic acid

-

Pyrrolidine

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl)

-

4-(Dimethylamino)pyridine (DMAP)

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-